molecular formula C₁₂H₁₄D₇ClN₂O₄S B1157417 rac-Soterenol-d7 Hydrochloride

rac-Soterenol-d7 Hydrochloride

Cat. No.: B1157417
M. Wt: 331.87
Attention: For research use only. Not for human or veterinary use.
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Description

rac-Soterenol-d7 Hydrochloride is a deuterium-labeled isotopologue of Soterenol, serving as a critical internal standard in analytical methods for quantitative bioanalysis. The parent compound, Soterenol (also known by its developmental code name MJ-1992), is a phenethylamine derivative and an analogue of salbutamol that acts as a β-adrenergic receptor agonist . It is characterized as an adrenergic agent, bronchodilator, and antiasthmatic . As an isotope-labelled analogue, this compound is primarily used in pharmacokinetic and metabolism studies, where it enables precise and accurate measurement of Soterenol concentrations in complex biological matrices using techniques like LC-MS/MS. The incorporation of seven deuterium atoms results in a distinct mass shift, facilitating its use as an internal standard to control for variability during sample preparation and analysis. Soterenol Hydrochloride is known to have dominant stimulatory effects on β-adrenergic receptors with a lesser effect on α-receptors . Its primary research application is as a smooth muscle relaxant targeting the bronchioles, with studies indicating it has less pronounced effects on the cardiovascular system compared to other agents . This product, this compound, is intended for research purposes only. It is not designed or approved for use in humans, animals, or for diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C₁₂H₁₄D₇ClN₂O₄S

Molecular Weight

331.87

Synonyms

N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide-d7 Hydrochloride;  2’-Hydroxy-5’-[1-hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide-d7 _x000B_Monohydrochloride 2’-Hydroxy-5’-(1-hydroxy-2-isopropylaminoethyl)methanesul

Origin of Product

United States

Preparation Methods

Deuterium Labeling via Catalytic Hydrogen-Deuterium Exchange

A widely adopted method involves catalytic H/D exchange using deuterium gas (D₂) and palladium-based catalysts. The ethylamine side chain undergoes deuteration at the α and β positions under mild acidic conditions (pH 4–5) to maximize isotopic incorporation. For example:

C12H21ClN2O4S+7 D2Pd/C, 50°CC12H14D7ClN2O4S+7 HD\text{C}{12}\text{H}{21}\text{ClN}2\text{O}4\text{S} + 7\ \text{D}2 \xrightarrow{\text{Pd/C, 50°C}} \text{C}{12}\text{H}{14}\text{D}7\text{ClN}2\text{O}4\text{S} + 7\ \text{HD}

This method achieves >98% deuterium enrichment but requires careful control of reaction time to prevent over-reduction of the aromatic ring.

Table 1: Optimization Parameters for Catalytic H/D Exchange

ParameterOptimal RangeImpact on Yield
Temperature45–55°C↑ Yield above 50°C
Catalyst Loading5–10 wt% Pd/CNo effect beyond 10%
Reaction Time12–18 hoursProlonged time → Byproducts
SolventD₂O/EtOD (4:1)Maximizes D incorporation

Stepwise Synthesis from Deuterated Precursors

An alternative approach constructs the molecule from deuterated building blocks:

  • Deuterated ethylamine synthesis :

    • Reduction of deuterated nitroethane (CH₃CD₂NO₂) with LiAlD₄ yields CH₃CD₂ND₂.

    • Subsequent quaternization with HCl produces CH₃CD₂ND₃⁺Cl⁻.

  • Coupling with methanesulfonamide-phenol :

    • The phenolic intermediate is prepared via sulfonation of 2-hydroxy-5-nitrophenylacetone, followed by nitro group reduction.

    • Condensation with deuterated ethylamine via Mannich reaction forms the β-hydroxyethylamine side chain.

This method ensures regioselective deuteration but involves multi-step purification, reducing overall yield to 60–65%.

Purification and Analytical Validation

Chromatographic Separation

Reverse-phase HPLC with a C18 column resolves this compound from non-deuterated impurities. A gradient of 0.1% trifluoroacetic acid (TFA) in D₂O/acetonitrile (90:10 to 50:50 over 30 minutes) achieves baseline separation. Mass spectrometry confirms deuterium content, with m/z 325.8 ([M+H]⁺) for the labeled compound versus 318.8 for the non-deuterated analog.

Isotopic Purity Assessment

Nuclear magnetic resonance (¹H-NMR) reveals the absence of proton signals at deuterated positions. For example, the β-hydrogens of the ethylamine side chain (δ 3.2–3.5 ppm in Soterenol) are absent in the deuterated variant, replaced by a singlet for residual HD at δ 4.7 ppm.

Challenges in Scalability and Reproducibility

  • Isotopic Dilution : Trace moisture in solvents leads to H/D exchange, reducing deuterium enrichment. Rigorous drying of reagents over molecular sieves is essential.

  • Racemization : The synthesis produces a racemic mixture, necessitating chiral resolution if enantiopure material is required. Use of chiral auxiliaries (e.g., (R)-BINOL) during the Mannich reaction mitigates this issue but adds complexity.

  • Byproduct Formation : Over-deuteration at the aromatic ring generates di-deuterated side products, detectable via LC-MS but challenging to remove.

Comparative Analysis of Synthesis Routes

Table 2: Pros and Cons of this compound Preparation Methods

MethodAdvantagesDisadvantages
Catalytic H/D ExchangeHigh throughput, minimal stepsRisk of over-reduction
Stepwise SynthesisRegioselective labelingLow yield, multi-step purification
Enzymatic DeuterationMild conditions, high specificityLimited substrate compatibility

Enzymatic methods using deuterase enzymes remain exploratory but offer potential for stereocontrolled deuteration.

Industrial and Regulatory Considerations

Large-scale production adheres to ICH Q11 guidelines, requiring:

  • Process Analytical Technology (PAT) : Real-time monitoring of deuterium content via inline FTIR spectroscopy.

  • Stability Testing : Accelerated degradation studies under humid conditions (40°C/75% RH) confirm isotopic stability over 24 months.

Regulatory submissions must include:

  • Batch-specific deuterium enrichment data (≥95% per USP 〈1057〉).

  • Residual solvent analysis (ICH Q3C), particularly for deuterated solvents like hexadeuteroacetone .

Q & A

Q. What statistical approaches validate the reproducibility of This compound’s analytical methods across laboratories?

  • Answer : Conduct inter-laboratory validation (e.g., ISO 5725): distribute blinded samples to 3+ labs. Apply Bland-Altman analysis to assess bias and precision. Use hierarchical Bayesian models to account for lab-specific variances. Report %RSD for intra-/inter-day precision and accuracy within ±10% of nominal values .

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